molecular formula C12H17ClN2 B2518159 1-(4-Chlorophenyl)-3-ethylpiperazine CAS No. 1519157-14-2

1-(4-Chlorophenyl)-3-ethylpiperazine

Cat. No. B2518159
CAS RN: 1519157-14-2
M. Wt: 224.73
InChI Key: JDKBNIVCSCAEOD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-ethylpiperazine is a compound that has been studied for its potential applications in scientific research. It is used as a 5-HT-1 serotonin receptor agonist and also as a pharmaceutical intermediate .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by protozoan parasites, affects millions of people annually. Researchers have synthesized 1-(4-Chlorophenyl)-3-ethylpiperazine as a potential antileishmanial agent. Its halogenated structure suggests antiparasitic properties, making it suitable for further study in treating this debilitating disease .

Drug Development and Binding Affinity

As a colorless solid, 1-(4-Chlorophenyl)-3-ethylpiperazine has garnered interest in drug development. Researchers explore its binding affinity with target proteins. Understanding its interactions can aid in designing novel drugs .

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) shows promise in nonlinear optics. Studies confirm its potential for second and third harmonic generation at various wavelengths. Its high static and dynamic polarizability make it valuable in this field .

Material Synthesis and Biological Studies

1-(4-Chlorophenyl)-3-ethylpiperazine: finds applications beyond medicinal research. It is versatile, used in material synthesis and biological studies. Its unique structure contributes to its multifaceted utility.

Safety and Hazards

The safety data sheet for a related compound, (S)-1-(4-Chlorophenyl)ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)-3-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKBNIVCSCAEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-ethylpiperazine

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